molecular formula C14H16FNO6 B1598292 Diethyl (3-fluoro-4-nitrophenyl)methylmalonate CAS No. 78543-06-3

Diethyl (3-fluoro-4-nitrophenyl)methylmalonate

Cat. No.: B1598292
CAS No.: 78543-06-3
M. Wt: 313.28 g/mol
InChI Key: VHMVOAWAZZEEPH-UHFFFAOYSA-N
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Description

Diethyl (3-fluoro-4-nitrophenyl)methylmalonate is an organic compound with the molecular formula C₁₄H₁₆FNO₆. It is a derivative of malonic acid, featuring a fluorine and nitro group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (3-fluoro-4-nitrophenyl)methylmalonate typically involves the esterification of malonic acid derivatives with appropriate phenyl-substituted reagents. One common method includes the reaction of diethyl malonate with 3-fluoro-4-nitrobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl (3-fluoro-4-nitrophenyl)methylmalonate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl (3-fluoro-4-nitrophenyl)methylmalonate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

  • Diethyl (4-amino-3-fluorophenyl)methylmalonate
  • Ethyl 2-(3-fluoro-4-nitrophenyl)propionate
  • Diethyl (4-nitrophenyl)methylmalonate

Comparison: Diethyl (3-fluoro-4-nitrophenyl)methylmalonate is unique due to the presence of both fluorine and nitro groups on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the fluorine atom enhances the compound’s stability and lipophilicity, while the nitro group contributes to its redox properties .

Properties

IUPAC Name

diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO6/c1-4-21-12(17)14(3,13(18)22-5-2)9-6-7-11(16(19)20)10(15)8-9/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMVOAWAZZEEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50999834
Record name Diethyl (3-fluoro-4-nitrophenyl)(methyl)propanedioate
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Molecular Weight

313.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78543-06-3
Record name 1,3-Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate
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Record name Diethyl (3-fluoro-4-nitrophenyl)methylmalonate
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Record name Diethyl (3-fluoro-4-nitrophenyl)(methyl)propanedioate
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Record name Diethyl (3-fluoro-4-nitrophenyl)methylmalonate
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Synthesis routes and methods I

Procedure details

A mixture of 50.0 g (0.31 mol) of 2,4-difluoronitrobenzene II, 56.1 g (0.32 mol) of diethylmethylmalonate and 400 ml of dimethylformamide are vigorously stirred. To the stirring mixture is added 13.1 g (0.33 mol) sodium hydroxide in one portion at 25° C., cooling with ice to keep the temperature of the reaction mixture at 25°-30° C. during the first hour. Thereafter, stirring is maintained for 3.5 hours, then 800 ml of water is added, the organic layers removed, and the aqueous layer extracted with three 180-ml portions of ethyl acetate-water.
Quantity
50 g
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56.1 g
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400 mL
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13.1 g
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800 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl (3-fluoro-4-nitrophenyl)methylmalonate
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Diethyl (3-fluoro-4-nitrophenyl)methylmalonate
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Diethyl (3-fluoro-4-nitrophenyl)methylmalonate
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Reactant of Route 6
Diethyl (3-fluoro-4-nitrophenyl)methylmalonate

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